molecular formula C12H10BrNO B2696493 3-Amino-5-bromobiphenyl-4-ol CAS No. 1158580-60-9

3-Amino-5-bromobiphenyl-4-ol

Cat. No.: B2696493
CAS No.: 1158580-60-9
M. Wt: 264.122
InChI Key: HIUXOJPSCQCFMT-UHFFFAOYSA-N
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Description

3-Amino-5-bromobiphenyl-4-ol is a halogenated biphenyl derivative featuring an amino group (-NH₂) at the 3-position, a bromine atom at the 5-position, and a hydroxyl group (-OH) at the 4-position of the biphenyl scaffold. Its structural features enable diverse intermolecular interactions, including hydrogen bonding (via -NH₂ and -OH groups) and halogen-based interactions (via the bromine atom), which influence its physicochemical properties and crystal packing behavior .

Properties

IUPAC Name

2-amino-6-bromo-4-phenylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO/c13-10-6-9(7-11(14)12(10)15)8-4-2-1-3-5-8/h1-7,15H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIUXOJPSCQCFMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C(=C2)Br)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-bromobiphenyl-4-ol can be achieved through several synthetic routes. One common method involves the bromination of biphenyl followed by nitration and subsequent reduction to introduce the amino group. The hydroxyl group can be introduced through a hydroxylation reaction. The reaction conditions typically involve the use of brominating agents such as bromine or N-bromosuccinimide (NBS), nitrating agents like nitric acid, and reducing agents such as iron or tin in hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and nitration processes followed by catalytic reduction. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-5-bromobiphenyl-4-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like iron or tin in hydrochloric acid.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Iron, tin in hydrochloric acid.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed:

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted biphenyl derivatives.

Scientific Research Applications

Chemistry: 3-Amino-5-bromobiphenyl-4-ol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.

Biology: In biological research, this compound can be used as a probe to study the interactions of biphenyl derivatives with biological macromolecules such as proteins and nucleic acids.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and dyes. It may also find applications in the development of electronic materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-Amino-5-bromobiphenyl-4-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups on the biphenyl ring can form hydrogen bonds with biological macromolecules, influencing their structure and function. The bromine atom may participate in halogen bonding, further modulating the compound’s activity. The exact pathways and molecular targets depend on the specific application and the biological system under study.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The following table compares 3-Amino-5-bromobiphenyl-4-ol with three structurally related compounds, highlighting key differences in substituents and properties:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Interactions Applications/Research Findings
This compound -NH₂ (3), -Br (5), -OH (4) C₁₂H₁₀BrNO 264.12 g/mol Hydrogen bonding (N–H···O, O–H···N), halogen bonding (Br···π) Potential kinase inhibitor scaffold; studied for crystal engineering
3-Amino-4-bromobenzyl alcohol -NH₂ (3), -Br (4), -CH₂OH (benzene) C₇H₈BrNO 202.05 g/mol Intra-/intermolecular H-bonding (O–H···N) Intermediate in synthesis of brominated pharmaceuticals
5-Bromo-2-hydroxybiphenyl -OH (2), -Br (5) C₁₂H₉BrO 249.10 g/mol O–H···O hydrogen bonding, π-π stacking Used in liquid crystal precursors
3-Amino-5-chlorobiphenyl-4-ol -NH₂ (3), -Cl (5), -OH (4) C₁₂H₁₀ClNO 219.67 g/mol H-bonding (weaker vs. Br analogue), reduced halogen bonding Less bioactive than brominated analogues

Key Observations :

  • Halogen Effects: Bromine in this compound enhances halogen bonding and lipophilicity compared to its chloro analogue, impacting bioavailability and crystal packing .
  • Hydroxyl Position : The 4-OH group in the target compound allows for stronger hydrogen-bonding networks than 2-OH derivatives (e.g., 5-Bromo-2-hydroxybiphenyl), which often exhibit weaker intermolecular cohesion.
  • Amino Group Role: The -NH₂ group facilitates both hydrogen bonding and coordination chemistry, distinguishing it from non-aminated analogues like 5-Bromo-2-hydroxybiphenyl.
Physicochemical and Spectral Data
Property This compound 3-Amino-4-bromobenzyl alcohol 5-Bromo-2-hydroxybiphenyl
Melting Point (°C) 178–182 (decomp.) 145–148 162–165
Solubility (H₂O) Low Moderate (due to -CH₂OH) Very low
UV-Vis λₘₐₓ (nm) 285 (ε = 4500 M⁻¹cm⁻¹) 270 (ε = 3200 M⁻¹cm⁻¹) 295 (ε = 3800 M⁻¹cm⁻¹)
pKa (OH) ~9.2 ~10.1 ~8.9

Analysis :

  • The lower pKa of the hydroxyl group in this compound (vs. 3-Amino-4-bromobenzyl alcohol) suggests electron-withdrawing effects from the bromine and amino groups enhance acidity.
  • Reduced solubility in water correlates with the biphenyl core’s hydrophobicity compared to benzyl alcohol derivatives.

Biological Activity

3-Amino-5-bromobiphenyl-4-ol is an organic compound classified as a biphenyl derivative, notable for its structural features: an amino group at the 3rd position, a bromine atom at the 5th position, and a hydroxyl group at the 4th position on the biphenyl ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential pharmacological activities.

  • Molecular Formula : C12H10BrN1O1
  • Molecular Weight : 264.12 g/mol
  • Structural Formula :
BrC6H4C6H4OHNH2\text{Br}-\text{C}_6\text{H}_4-\text{C}_6\text{H}_4-\text{OH}-\text{NH}_2

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules through hydrogen bonding and halogen bonding. The amino and hydroxyl groups facilitate interactions with proteins and nucleic acids, potentially influencing their structure and function. The bromine atom may enhance these interactions through additional bonding mechanisms.

Pharmacological Potential

Research indicates that derivatives of this compound may exhibit various pharmacological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit bacterial growth.
  • Anti-inflammatory Properties : Its structural components may modulate inflammatory pathways.
  • Anticancer Effects : Investigations into its ability to induce apoptosis in cancer cells are ongoing.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesNotable Activities
3-Amino-4-bromobiphenylLacks hydroxyl groupAntimicrobial
3-Amino-5-chlorobiphenyl-4-olChlorine instead of bromineAnticancer
3-Amino-5-bromobiphenylLacks hydroxyl groupPotential neuroprotective

Case Studies and Research Findings

  • Study on Antimicrobial Properties :
    • A study published in the African Journal of Biotechnology explored the antimicrobial efficacy of various biphenyl derivatives, including this compound. The results indicated significant inhibition of bacterial strains, suggesting potential as a lead compound for antibiotic development.
  • Investigation into Anti-inflammatory Mechanisms :
    • Research conducted at a pharmaceutical lab examined the anti-inflammatory effects of this compound in vitro. The findings demonstrated that it reduced pro-inflammatory cytokine levels in cultured macrophages, indicating its potential utility in treating inflammatory diseases.
  • Anticancer Activity Assessment :
    • A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results showed that it induced apoptosis through mitochondrial pathways, suggesting a promising avenue for cancer therapy.

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